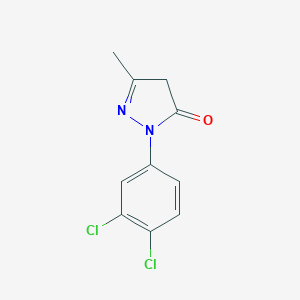

2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one

Description

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)-5-methyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2O/c1-6-4-10(15)14(13-6)7-2-3-8(11)9(12)5-7/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLZMVKJNPOHRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20156977 | |

| Record name | 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13124-17-9 | |

| Record name | 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13124-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013124179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction to Phenylpyrazolones

Pyrazolone derivatives are a cornerstone in heterocyclic chemistry, renowned for their diverse pharmacological activities. The fusion of a pyrazole ring with a phenyl group gives rise to a scaffold that has been successfully incorporated into numerous therapeutic agents, exhibiting anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific substitution pattern on the phenyl ring can significantly modulate the biological activity of the molecule, making compounds like 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one intriguing targets for novel drug discovery programs. This guide serves as a foundational resource for the synthesis, purification, and characterization of this specific dichlorinated pyrazolone, providing the necessary theoretical and practical framework for its investigation.

Synthesis of 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one

The most direct and widely adopted method for the synthesis of N-aryl-5-methyl-pyrazolones is the condensation reaction between a substituted phenylhydrazine and ethyl acetoacetate.[1][2] This reaction, known as the Knorr pyrazole synthesis, proceeds via a hydrazone intermediate which subsequently undergoes intramolecular cyclization.

Proposed Synthetic Pathway

The synthesis of the title compound involves the reaction of 3,4-Dichlorophenylhydrazine with ethyl acetoacetate.

Caption: Proposed reaction workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve one equivalent of 3,4-Dichlorophenylhydrazine in a suitable solvent such as absolute ethanol or glacial acetic acid.

-

Addition of Reactant: To the stirred solution, add a slight excess (approximately 1.1 equivalents) of ethyl acetoacetate dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: After completion of the reaction, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization.

-

Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one.

Physicochemical Properties and Characterization

As this compound is not widely cataloged, its exact physicochemical properties would need to be determined experimentally. However, based on its structure and data from analogous compounds, a set of expected properties can be predicted.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₀H₈Cl₂N₂O |

| Molecular Weight | 243.09 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Expected to be in the range of 100-150 °C |

| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, ethanol) and poorly soluble in water. |

| pKa | The pyrazolone ring has an acidic proton, with an expected pKa in the range of 7-9. |

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic and analytical techniques should be employed.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the dichlorophenyl ring, a singlet for the methyl group, and a singlet for the methylene protons of the pyrazolone ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum should display distinct signals for each of the 10 carbon atoms in the molecule, including the carbonyl carbon of the pyrazolone ring.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will likely exhibit a strong absorption band for the carbonyl (C=O) group around 1700 cm⁻¹, as well as characteristic peaks for C-H, N-H (if tautomerism occurs), and C=C bonds.

-

Mass Spectrometry (MS): Mass spectral analysis should show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the two chlorine atoms.

-

Elemental Analysis: The percentage composition of carbon, hydrogen, nitrogen, and chlorine should be determined and compared with the calculated theoretical values.

Potential Applications in Drug Development

While specific biological data for 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one is not available, the broader class of dichlorophenyl pyrazolone derivatives has been investigated for various therapeutic applications.

-

Anti-inflammatory and Analgesic Agents: Many pyrazolone derivatives are known to exhibit anti-inflammatory and analgesic effects, potentially through the inhibition of cyclooxygenase (COX) enzymes.

-

Antimicrobial Agents: The pyrazolone scaffold has been explored for the development of novel antibacterial and antifungal agents.[3]

-

Anticancer Agents: Certain substituted pyrazolones have demonstrated cytotoxic activity against various cancer cell lines, suggesting their potential as anticancer agents.[4]

-

Cannabinoid Receptor Modulators: Structurally related pyrazoles have been identified as potent modulators of cannabinoid receptors, with potential applications in treating obesity and related metabolic disorders.

Hypothetical Mechanism of Action: COX Inhibition Pathway

A plausible mechanism of action for the anti-inflammatory effects of pyrazolone derivatives is the inhibition of the COX-2 enzyme, which is a key player in the inflammatory cascade.

Caption: Potential inhibitory action on the COX-2 pathway.

Conclusion

2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one represents a promising, yet underexplored, molecule in the vast landscape of heterocyclic chemistry. This guide provides a comprehensive framework for its synthesis, purification, and characterization, empowering researchers to investigate its potential. The structural similarity of this compound to other biologically active pyrazolones suggests that it may possess valuable therapeutic properties, warranting further exploration in the fields of medicinal chemistry and drug development.

References

-

Ionic liquid 1,3-disulfonic acid imidazolium trifluoroacetate ([Dsim][TFA]) has been used as a highly efficient catalyst for the one-pot pseudo five-component reaction of phenylhydrazine (2 eq) with ethyl acetoacetate (2 eq) and arylaldehydes (1 eq) in ethanol (reflux conditions). Organic Chemistry Research.

-

BLDpharm. 14580-19-9|2-(2,4-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one.

-

Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives. National Institutes of Health.

-

Reaction of Phenylhydrazo ethylacetoacetate. International Journal of Applied Biology and Pharmaceutical Technology.

-

Synthesis and properties of 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl). ResearchGate.

-

Crystal structure of 4-[(2,4-dichlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]. National Institutes of Health.

-

Synthesis and properties of 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[5][6][7]triazolo[3,4-b][5][7][8]thiadiazine-7-. ResearchGate.

-

Mefenpyr-diethyl. Tokyo Chemical Industry Co., Ltd.

-

Supporting Information for RSC Advances In-silico binding affinity to cyclooxygenase-II and Green synthesis of benzylpyrazolyl coumarin derivatives. Royal Society of Chemistry.

-

2-(2,5-DICHLOROPHENYL)-2,4-DIHYDRO-5-METHYL-3H-PYRAZOL-3-ONE. Global Substance Registration System.

-

Synthesis, Characterization Of Some New 1- (2, 5 – Dichloro Phenyl Hydrazino)-3,5-Dimethyl- 4-(Substituted Phenyl Azo) Pyrazoles And 3,5-Dimethyl- 4-(Substituted Phenyl Benzene Azo) Isoxazoles As Anti-Bacterial Agents. Biomedical and Pharmacology Journal.

-

3H-Pyrazol-3-one, 2-(4-chlorophenyl)-2,4-dihydro-5-methyl-4-(2-phenyldiazenyl)-. U.S. Environmental Protection Agency.

-

3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. NIST WebBook.

-

2-(3,4-Dimethylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one. PubChem.

-

Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences.

-

synthetic applications of Ethyl Acetoacetate. WordPress.com.

-

3H-Pyrazol-3-one, 2,4-dihydro-2-methyl-5-phenyl-. PubChem.

-

Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives. ResearchGate.

Sources

- 1. jmchemsci.com [jmchemsci.com]

- 2. khannapankaj.wordpress.com [khannapankaj.wordpress.com]

- 3. Synthesis and properties of 6-(2,6-dichlorophenyl)-3- (3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b] [1,3,4]thiadiazine-7-carboxylic acid and its salts | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 4. 2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one | C11H12N2O | CID 66591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. orgchemres.org [orgchemres.org]

- 6. 14580-19-9|2-(2,4-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one|BLD Pharm [bldpharm.com]

- 7. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 8. Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

synonyms for 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one

An In-depth Technical Guide to Dichlorophenyl-Pyrazolone Derivatives for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Phenyl-Pyrazolone Derivatives

Initial exploration for specific data on 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one reveals a landscape rich with structurally similar and pharmacologically significant analogs, yet sparse on this precise molecule. This guide, therefore, pivots to address a broader, more impactful subject: the class of dichlorophenyl-pyrazolone derivatives and their close chemical relatives. By examining the synthesis, properties, and applications of these related compounds, we can extrapolate a foundational understanding relevant to the target molecule and the wider chemical family. This approach provides a robust framework for researchers and drug development professionals to navigate the synthesis and application of this promising class of heterocyclic compounds.

Nomenclature and Identification of Phenyl-Pyrazolone Derivatives

The systematic naming of pyrazolone derivatives is crucial for unambiguous identification. The core structure is a five-membered ring containing two adjacent nitrogen atoms and a ketone group, known as a pyrazolone. The substitution pattern on both the phenyl ring and the pyrazolone ring dictates the compound's specific name and properties.

A variety of synonyms and registry numbers exist for different phenyl-pyrazolone derivatives, highlighting the importance of precise nomenclature. For instance:

-

Edaravone , a well-known pyrazolone derivative, is chemically named 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one.[1]

-

Variations in the substitution on the phenyl ring lead to distinct compounds, such as 2-(2,4-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one with CAS number 14580-19-9.[2]

-

Another related compound is 2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one, also known as 3-Methyl-1-p-tolyl-5-pyrazolone.[3]

These examples underscore the diversity within this chemical class and the necessity of consulting databases like PubChem and CAS for specific identifiers.

Synthesis of Phenyl-Pyrazolone Derivatives

The synthesis of phenyl-pyrazolone derivatives typically involves the condensation of a β-ketoester with a substituted hydrazine. This versatile reaction allows for the introduction of a wide range of substituents on the phenyl ring and the pyrazolone core.

A general synthetic scheme is depicted below:

Figure 1: General synthesis of phenyl-pyrazolone derivatives.

Experimental Protocol: Synthesis of a Substituted Phenyl-Pyrazolone

The following protocol is a generalized procedure based on common synthetic methods for pyrazolone derivatives.[4]

-

Reaction Setup: To a solution of a substituted phenylhydrazine (1 equivalent) in a suitable solvent such as ethanol, add a β-ketoester (1.1 equivalents), for example, ethyl acetoacetate.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours and monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with a cold solvent, and dried.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system.

Physicochemical Properties

The physicochemical properties of dichlorophenyl-pyrazolone derivatives are influenced by the substitution pattern. Key properties are summarized in the table below, with data for related compounds.

| Property | 2-(3,4-dimethylphenyl)-2,4-dihydro-5-methyl-3H-Pyrazol-3-one | 2,4-Dihydro-5-(4-methylphenyl)-3H-pyrazol-3-one | 2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one |

| Molecular Formula | C12H14N2O[5] | C10H10N2O[6] | C10H10N2O[7] |

| Molecular Weight | 202.25 g/mol [5] | 174.1992 g/mol [6] | 174.1992 g/mol [7] |

| CAS Number | 18048-64-1[5] | 66076-78-6[6] | 89-25-8[7] |

Applications in Drug Discovery and Development

Pyrazolone derivatives are a well-established class of compounds with a broad spectrum of biological activities. Their applications in drug discovery are diverse, ranging from anti-inflammatory agents to neuroprotective drugs.

Anti-inflammatory and Analgesic Activity

Many pyrazolone derivatives exhibit significant anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[8] Celecoxib, a selective COX-2 inhibitor, features a pyrazole core structure and is a widely used anti-inflammatory drug.[8] The dichlorophenyl substitution pattern can modulate the selectivity and potency of these compounds.

Cannabinoid Receptor Inverse Agonists

Certain 1,5-diarylpyrazole derivatives have been identified as potent inverse agonists of the cannabinoid-1 (CB1) receptor.[9] These compounds have potential applications in the treatment of obesity and related metabolic disorders. The substitution on the phenyl rings is a key determinant of their activity.

Anticonvulsant Activity

The pyrazolone scaffold is also found in compounds with anticonvulsant properties. Research has shown that certain 5-aryl-2,4-dihydro-3H-1,2,4-triazol-3-ones, which are structurally related to pyrazolones, exhibit activity against various types of seizures.[10]

Tyrosine Kinase Inhibition

Derivatives of pyrazoles are also being investigated as tyrosine kinase inhibitors for cancer therapy. For example, sunitinib, which contains a pyrrole ring that is structurally related to pyrazole, targets vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR).[11]

Structure-Activity Relationships (SAR)

The biological activity of dichlorophenyl-pyrazolone derivatives is highly dependent on the substitution pattern. A generalized SAR workflow is illustrated below.

Figure 2: Structure-Activity Relationship (SAR) workflow.

Conclusion and Future Directions

While specific information on 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one is limited, the broader class of dichlorophenyl-pyrazolone derivatives represents a fertile ground for drug discovery. The synthetic accessibility and the wide range of biological activities make this scaffold an attractive starting point for the development of new therapeutic agents. Future research should focus on the systematic exploration of the chemical space around this core structure to identify novel compounds with improved potency, selectivity, and pharmacokinetic properties. The insights provided in this guide offer a solid foundation for such endeavors.

References

-

PubChem. 2-(3,4-Dimethylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one. Available from: [Link]

-

ResearchGate. Synthesis and properties of 6-(2,6-dichlorophenyl)-3- (3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[2][5][6]triazolo[3,4-b][5][6][12]thiadiazine-7-. Available from: [Link]

-

NIST WebBook. 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. Available from: [Link]

-

EPA. 3H-Pyrazol-3-one, 2-(4-chlorophenyl)-2,4-dihydro-5-methyl-4-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-. Available from: [Link]

-

NIST WebBook. 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-. Available from: [Link]

-

NIH. Crystal structure of 4-[(2,4-dichlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-1,2-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one. Available from: [Link]

-

PubChem. 2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one. Available from: [Link]

-

Fedotov, S. O., & Hotsulia, A. S. (2023). Synthesis and properties of 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[2][5][6]triazolo[3,4-b][5][6][12]thiadiazine-7-carboxylic acid and its salts. Zaporozhye Medical Journal, 25(3), 253-259.

-

Pharmaffiliates. 2-(3,4-Dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one. Available from: [Link]

- Google Patents. KR20160072134A - Novel crystalline form of 2-{3-[2-(1-{[3,5-bis(difluoromethyl)-1h-pyrazol-1-yl]acetyl}piperidin-4-yl)-1,3-thiazol-4-yl]-4,5-dihydro-1,2-oxazol-5-yl}.

-

TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Available from: [Link]

-

PubMed. Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. Available from: [Link]

-

ResearchGate. Pharmaceutical Applications of Di/Tri‐Aryl Pyrazole Derivatives: A Review on Recent Updates. Available from: [Link]

-

PubMed. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Available from: [Link]

-

PubMed. Discovery of 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide as a potential peripheral cannabinoid-1 receptor inverse agonist. Available from: [Link]

-

EPA. 3H-Pyrazol-3-one, 2-(4-chlorophenyl)-2,4-dihydro-5-methyl-4-(2-phenyldiazenyl)-. Available from: [Link]

- Google Patents. PYRAZOLONE COMPOUNDS AND USES THEREOF.

-

NIH. The activity of pyrazolo[4,3-e][2][5][6]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][2][5][6]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Available from: [Link]

-

PubMed. 2,4-Dihydro-3H-1,2,4-triazol-3-ones as anticonvulsant agents. Available from: [Link]

-

PubMed. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic Acid (2-diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase. Available from: [Link]

Sources

- 1. 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (Edaravone) [lgcstandards.com]

- 2. 14580-19-9|2-(2,4-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one|BLD Pharm [bldpharm.com]

- 3. 2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one | C11H12N2O | CID 66591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tsijournals.com [tsijournals.com]

- 5. 2-(3,4-Dimethylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | C12H14N2O | CID 3714577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl- [webbook.nist.gov]

- 8. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide as a potential peripheral cannabinoid-1 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2,4-Dihydro-3H-1,2,4-triazol-3-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

chemical properties of 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one

An In-depth Technical Guide to the Chemical Properties of 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one

Abstract

The pyrazolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2] This guide focuses on a specific derivative, 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one , a molecule of significant interest for its potential applications in drug discovery. The presence of the 3,4-dichlorophenyl moiety is anticipated to modulate its lipophilicity and metabolic stability, making its chemical profile distinct. This document provides a comprehensive analysis of its molecular structure, tautomeric nature, a validated synthetic pathway, detailed spectroscopic characterization, and key reactive properties. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the effective investigation and utilization of this compound.

Molecular Structure and Physicochemical Characteristics

The foundational step in understanding any compound is a thorough analysis of its structure and inherent properties. The title compound's architecture, featuring a pyrazolone core N-substituted with a dichlorinated phenyl ring, dictates its chemical behavior and potential biological interactions.

Core Structure and Tautomerism

A critical chemical property of 3-pyrazolones is their existence in different tautomeric forms. This phenomenon involves the migration of a proton, leading to distinct structural isomers that are in equilibrium.[3][4] For 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one, three primary tautomers are possible: the NH-form (amide), the OH-form (enol), and the CH-form.

The equilibrium between these forms is influenced by the solvent, pH, and temperature. In many cases, the solid state may favor one form, while in solution, a mixture exists.[5][6] Understanding this tautomerism is paramount, as each form presents a different set of hydrogen bond donors/acceptors and a unique three-dimensional shape, which directly impacts its reactivity and ability to bind to biological targets.

Caption: Tautomeric equilibrium of the pyrazolone core.

Physicochemical Data

Quantitative descriptors are essential for predicting a compound's behavior in both chemical and biological systems. The following table summarizes key physicochemical properties, calculated based on the compound's structure. The dichlorophenyl group significantly increases the lipophilicity (XLogP3) compared to its non-halogenated parent compounds.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈Cl₂N₂O | - |

| Molecular Weight | 243.09 g/mol | - |

| XLogP3 (Lipophilicity) | ~2.9 - 3.2 | Predicted |

| Hydrogen Bond Donors | 1 (in NH/OH forms) | Predicted |

| Hydrogen Bond Acceptors | 2 | Predicted |

| Polar Surface Area | ~32.7 Ų | Predicted[7] |

Synthesis and Mechanistic Considerations

The classical and most reliable method for synthesizing N-aryl-5-methyl-pyrazolones is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[1] This approach is highly efficient and provides a direct route to the desired scaffold.

Causality in Experimental Design

-

Choice of Reactants: Ethyl acetoacetate is the ideal β-ketoester, providing the C-methyl and the backbone for the pyrazolone ring. 3,4-Dichlorophenylhydrazine serves as the nitrogen source and introduces the critical dichlorophenyl moiety.

-

Solvent and Catalyst: The reaction is typically performed in a protic solvent like ethanol or acetic acid. Acetic acid is often preferred as it also acts as a catalyst, protonating the carbonyl oxygen of the ketoester to activate it for nucleophilic attack by the hydrazine.

-

Reaction Control: The initial condensation forms a hydrazone intermediate. Subsequent intramolecular cyclization, driven by heating, involves the attack of the second nitrogen atom onto the ester carbonyl, followed by the elimination of ethanol to yield the stable five-membered pyrazolone ring.

Experimental Protocol: Knorr Pyrazole Synthesis

This protocol describes a self-validating system for synthesizing the title compound.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-dichlorophenylhydrazine (1.0 eq) in glacial acetic acid (5-10 mL per gram of hydrazine).

-

Reagent Addition: To the stirred solution, add ethyl acetoacetate (1.05 eq) dropwise at room temperature. An initial exothermic reaction may be observed.

-

Cyclization: Heat the reaction mixture to reflux (approx. 118°C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Isolation: Cool the reaction mixture to room temperature and then pour it slowly into ice-cold water (10x the volume of the reaction mixture) with vigorous stirring.

-

Purification: The precipitated solid product is collected by vacuum filtration, washed thoroughly with water to remove residual acetic acid, and then washed with a small amount of cold ethanol.

-

Drying and Characterization: The crude product is dried under vacuum. For higher purity, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed. The final product should be a white to off-white crystalline solid.

Caption: Workflow for the synthesis of the title compound.

Spectroscopic Characterization

Structural elucidation relies on a combination of spectroscopic techniques. Based on the known spectra of analogous pyrazolones, the following data are predicted for 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Data (in CDCl₃, δ in ppm):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.6 - 7.8 | d | 1H | Ar-H | Proton ortho to both Cl atoms on the phenyl ring. |

| ~7.4 - 7.5 | dd | 1H | Ar-H | Proton between the two Cl atoms on the phenyl ring. |

| ~7.2 - 7.3 | d | 1H | Ar-H | Proton meta to both Cl atoms on the phenyl ring. |

| ~3.4 | s | 2H | -CH₂- | Methylene protons at C4 of the pyrazolone ring. |

| ~2.2 | s | 3H | -CH₃ | Methyl protons at C5 of the pyrazolone ring. |

Predicted ¹³C NMR Data (in CDCl₃, δ in ppm):

| Chemical Shift (ppm) | Assignment | Rationale |

|---|---|---|

| ~170 | C=O | Carbonyl carbon (C3) of the pyrazolone ring. |

| ~155 | C-CH₃ | Quaternary carbon (C5) attached to the methyl group. |

| ~138 | Ar-C | Quaternary carbon of the phenyl ring attached to nitrogen. |

| ~133, 131 | Ar-C-Cl | Phenyl carbons directly attached to chlorine atoms. |

| ~130, 128, 120 | Ar-CH | Aromatic methine carbons. |

| ~40 | -CH₂- | Methylene carbon (C4). |

| ~15 | -CH₃ | Methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

Predicted Key IR Absorption Bands (cm⁻¹):

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3200 | N-H Stretch | Amide N-H (if NH-tautomer is present) |

| 1680 - 1710 | C=O Stretch | Amide carbonyl (strong) |

| 1590 - 1610 | C=N Stretch | Imine/Amidine C=N |

| 1450 - 1500 | C=C Stretch | Aromatic ring |

| 1000 - 1100 | C-Cl Stretch | Aryl-Chloride |

Chemical Reactivity and Potential for Derivatization

The pyrazolone ring is a versatile scaffold for further chemical modification, offering multiple reactive sites for the synthesis of new analogues.[11][12]

-

C4 Position: The methylene group at the C4 position is the most reactive site. It is flanked by two electron-withdrawing groups (the carbonyl and the imine), making its protons acidic. This site readily undergoes condensation reactions with aldehydes and ketones, and can be functionalized through Mannich reactions or C-H activation protocols.[12][13]

-

Carbonyl Group (C3): While less reactive than the C4 position, the carbonyl group can participate in reactions typical of amides, though harsh conditions may be required.

-

Aromatic Ring: The dichlorophenyl ring can undergo further electrophilic or nucleophilic aromatic substitution, although the existing chloro-substituents are deactivating.

Caption: Key sites for chemical derivatization.

Relevance in Drug Discovery and Development

Pyrazolone derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[14][15] The title compound, as a member of this class, is a promising candidate for biological screening. The dichlorophenyl group is a common feature in many approved drugs, often enhancing binding affinity through halogen bonding and improving pharmacokinetic properties by blocking sites of metabolic oxidation. This makes 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one a molecule of high interest for developing novel therapeutic agents.

Conclusion

2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one is a compound built upon a privileged scaffold with significant potential in medicinal chemistry. Its key chemical properties are defined by its tautomeric nature, the high reactivity of its C4 position, and the physicochemical influence of the dichlorophenyl substituent. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers to produce, characterize, and further derivatize this molecule, paving the way for its exploration in modern drug discovery programs.

References

- On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (n.d.).

- The Versatility of Pyrazolone Derivatives in Organic Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2022). Encyclopedia.pub.

- The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. (n.d.).

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019).

- Tautomers of 3-methyl-5-pyrazolone. (2023). Reddit.

- Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (n.d.). Der Pharma Chemica.

- Biologically active pyrazolone and pyrazole derivatives. (n.d.).

- Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. (2025).

- Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. (n.d.).

- 2-(3,4-Dimethylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one. (n.d.). PubChem.

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.).

- Pharmacological activities of pyrazolone deriv

- Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. (n.d.). MDPI.

-

The activity of pyrazolo[4,3-e][5][6][11]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][5][6][11]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. (n.d.). National Institutes of Health.

- Simulation of IR Spectra of Some Organic Compounds-A Review. (n.d.). IOSR Journal.

Sources

- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 7. 2-(3,4-Dimethylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | C12H14N2O | CID 3714577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iosrjournals.org [iosrjournals.org]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacological activities of pyrazolone derivatives | Journal of Applied Pharmaceutical Research [japtronline.com]

An In-depth Technical Guide on the Structure Elucidation of 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazolone derivatives are known for their diverse pharmacological activities, making their precise structural characterization a critical step in drug discovery and development.[1][2][3][4] This document details the integrated application of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and single-crystal X-ray crystallography. The guide is designed for researchers, scientists, and professionals in drug development, offering not only step-by-step protocols but also the underlying scientific rationale for each experimental choice, ensuring a self-validating and robust analytical workflow.

Introduction: The Significance of Pyrazolone Scaffolds

The pyrazolone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[2][4] The specific compound of interest, 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one, incorporates a dichlorophenyl moiety, which can significantly influence its physicochemical properties and biological interactions. Accurate and unambiguous structure determination is paramount for understanding structure-activity relationships (SAR), optimizing lead compounds, and meeting stringent regulatory requirements for pharmaceutical development.[5] This guide will navigate the multifaceted process of elucidating its molecular architecture.

Synthesis and Sample Preparation: The Foundation of Analysis

A robust structural elucidation begins with a pure and well-characterized sample. The synthesis of 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one typically involves the condensation of 3,4-dichlorophenylhydrazine with ethyl acetoacetate.

Synthetic Protocol

A generalized procedure for the synthesis is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate in a suitable solvent such as ethanol or glacial acetic acid.

-

Addition of Hydrazine: Add an equimolar amount of 3,4-dichlorophenylhydrazine to the solution.

-

Reflux: Heat the reaction mixture to reflux for a specified period, typically ranging from 2 to 6 hours, while monitoring the reaction progress using Thin-Layer Chromatography (TLC).[6]

-

Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. The crude product is then collected by filtration, washed with a cold solvent, and purified by recrystallization from a suitable solvent like ethanol to obtain a crystalline solid.[7][8]

Quality Control of the Synthesized Compound

Before proceeding with detailed structural analysis, it is crucial to assess the purity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) is the preferred method for this purpose due to its high resolution and sensitivity.[9]

-

HPLC Method:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water is often effective.

-

Detection: UV detection at a wavelength corresponding to the compound's maximum absorbance.

-

Purity Assessment: The purity is determined by the peak area percentage of the main component. A purity of >95% is generally required for detailed spectroscopic analysis.

-

Spectroscopic Elucidation: A Multi-faceted Approach

A combination of spectroscopic techniques is essential for a comprehensive structural analysis. Each technique provides unique and complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[5] Both ¹H and ¹³C NMR are fundamental, while 2D NMR techniques provide crucial connectivity information.[10]

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

-

Expected ¹H NMR Signals for 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one:

-

Aromatic Protons: The 3,4-dichlorophenyl group will exhibit three protons in the aromatic region (typically δ 7.0-8.0 ppm). The splitting pattern will be complex due to meta and ortho coupling.

-

Methylene Protons (-CH₂-): The protons on the C4 of the pyrazolone ring will appear as a singlet at approximately δ 3.0-3.5 ppm.

-

Methyl Protons (-CH₃): The methyl group at the C5 position will show a singlet at around δ 2.0-2.5 ppm.

-

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their hybridization.

-

Expected ¹³C NMR Signals:

-

Carbonyl Carbon (C=O): The C3 carbonyl carbon will be observed as a downfield signal, typically in the range of δ 160-180 ppm.

-

Aromatic Carbons: The six carbons of the dichlorophenyl ring will appear in the aromatic region (δ 110-150 ppm). The carbons attached to chlorine will be deshielded.

-

Pyrazolone Ring Carbons: The C4 and C5 carbons of the pyrazolone ring will have distinct chemical shifts.

-

Methyl Carbon: The methyl carbon will appear as an upfield signal, typically around δ 10-20 ppm.[4]

-

3.1.3. 2D NMR Spectroscopy

For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.[10]

-

COSY: Establishes correlations between coupled protons, which is particularly useful for assigning the aromatic protons.

-

HSQC: Correlates directly bonded proton and carbon atoms.

-

HMBC: Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity of the entire molecule.[10]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[10]

-

Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing and Analysis: Process the acquired data using appropriate software and interpret the spectra to assign all proton and carbon signals.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and elemental composition of the compound.[5] High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

-

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₈Cl₂N₂O). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing two chlorine atoms (a cluster of peaks at M, M+2, and M+4 with a specific intensity ratio).

-

Fragmentation Pattern: The fragmentation pattern can provide additional structural information. Common fragmentation pathways for pyrazolones involve cleavage of the pyrazolone ring.[11][12]

-

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Acquire the mass spectrum in full scan mode.

-

Data Analysis: Determine the exact mass of the molecular ion and compare it with the calculated mass for the proposed molecular formula. Analyze the fragmentation pattern to support the proposed structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific frequencies.

-

Expected FT-IR Absorption Bands:

-

C=O Stretch (Amide): A strong absorption band in the region of 1650-1700 cm⁻¹ is characteristic of the carbonyl group in the pyrazolone ring.[4][13]

-

C=N Stretch: A medium intensity band around 1590-1620 cm⁻¹.[4]

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching appears just below 3000 cm⁻¹.[13]

-

C-Cl Stretch: The C-Cl stretching vibrations will appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

-

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Single-Crystal X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide a wealth of information about the molecular structure, single-crystal X-ray crystallography provides an unambiguous, three-dimensional model of the molecule in the solid state.[1] It is considered the gold standard for structure determination.

4.1. The Crystallographic Workflow

The process involves growing a suitable single crystal, collecting X-ray diffraction data, and then solving and refining the crystal structure.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate).

-

Data Collection: Select a high-quality single crystal and mount it on a diffractometer. Collect X-ray diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.[1]

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and torsion angles.[2]

4.2. Interpreting Crystallographic Data

The refined crystal structure provides precise information about the molecular geometry, conformation, and intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking. This information is invaluable for understanding the compound's properties and for computational modeling studies.[1][2]

Data Integration and Structure Confirmation

The final step in the structure elucidation process is to integrate the data from all the analytical techniques. The proposed structure must be consistent with all the experimental evidence.

| Technique | Information Provided | Expected Results for 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one |

| ¹H NMR | Proton environment and connectivity | Signals for aromatic, methylene, and methyl protons with characteristic chemical shifts and splitting patterns. |

| ¹³C NMR | Carbon skeleton and functional groups | Signals for carbonyl, aromatic, and aliphatic carbons. |

| Mass Spectrometry | Molecular weight and formula | Molecular ion peak with a characteristic isotopic pattern for two chlorine atoms; fragmentation pattern consistent with the pyrazolone structure. |

| FT-IR Spectroscopy | Functional groups | Characteristic absorption bands for C=O, C=N, C-H, and C-Cl bonds. |

| X-ray Crystallography | 3D molecular structure | Unambiguous determination of atomic connectivity, bond lengths, and angles. |

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the structure elucidation process.

Caption: Workflow for the structure elucidation of 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one.

Conclusion

The structural elucidation of 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one is a systematic process that relies on the synergistic application of multiple analytical techniques. This guide has outlined a robust and self-validating workflow, from synthesis and purification to detailed spectroscopic and crystallographic analysis. By following these methodologies and understanding the underlying principles, researchers can confidently and accurately determine the structure of this and related pyrazolone derivatives, thereby accelerating the pace of drug discovery and development.

References

- BenchChem. (n.d.). A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives.

- Aragen. (2024, October 15). The Essential Role of Analytical Chemistry in the Pharmaceutical Industry.

- Integrated Liner Technologies. (2024, February 7). Techniques in Pharmaceutical Analysis.

- Giardino, N. (2025). Advances in Analytical Techniques for Drug Discovery and Development. Journal of Analytical & Bioanalytical Techniques, 16(733).

- CORE. (n.d.). Molecular structure elucidation and hydrogen bonding analysis of a pyrazolone derivative.

- Global Advanced Research Journals. (2024, December 13). Analytical Techniques in Pharmaceutical Analysis.

- Sohár, P., Mátyus, P., & Szilágyi, G. (1980). Structure determination of pyrazolone derivatives and their hydrazone type precursors by ir and 1h nmr spectr0scopy. Journal of Molecular Structure, 60, 43–48.

- Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.

- Dubey, A. (n.d.).

- ResearchGate. (n.d.). Figure 1. FTIR spectra: a) 1,3-diphenyl-5-pyrazolone, b)....

- BenchChem. (n.d.). Interpreting Complex NMR Spectra of Pyrazole Derivatives.

- National Institutes of Health. (n.d.). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice.

- Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 58-65.

- Natural Sciences Publishing. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds.

- ResearchGate. (n.d.). Mass spectral investigation of compounds 1 and 11-15.

- Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

- ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Essential Role of Analytical Chemistry in the Pharmaceutical Industry - Aragen Life Sciences [aragen.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. jmchemsci.com [jmchemsci.com]

- 8. researchgate.net [researchgate.net]

- 9. iltusa.com [iltusa.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

biological activity of dichlorophenyl pyrazolone derivatives.

An In-Depth Technical Guide to the Biological Activity of Dichlorophenyl Pyrazolone Derivatives

Executive Summary

The pyrazolone core is a well-established privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] The strategic functionalization of this nucleus offers a powerful route to modulate pharmacological activity. Among the various substitutions, the incorporation of a dichlorophenyl moiety has emerged as a particularly fruitful strategy for enhancing a wide spectrum of biological activities. This guide provides a comprehensive technical overview of the synthesis, multifaceted biological activities, and structure-activity relationships of dichlorophenyl pyrazolone derivatives. We will delve into their antimicrobial, anti-inflammatory, analgesic, and anticancer properties, supported by mechanistic insights and detailed experimental protocols designed for drug discovery and development professionals.

Introduction: The Pyrazolone Scaffold and the Dichlorophenyl Advantage

Pyrazolone and its derivatives are five-membered heterocyclic compounds that have been a cornerstone of pharmaceutical research for decades. Their versatile chemical nature and ability to interact with a wide range of biological targets have led to their development as anti-inflammatory, analgesic, antipyretic, and antimicrobial drugs.[1][2] The core structure presents multiple reactive sites, particularly the C-4 position, which allows for extensive chemical modification to fine-tune activity and selectivity.[3]

The introduction of halogen atoms, particularly chlorine, onto aryl substituents is a classic medicinal chemistry tactic to enhance potency. The dichlorophenyl group, in its various isomeric forms (e.g., 2,4-dichloro, 3,4-dichloro, 2,6-dichloro), significantly impacts the molecule's physicochemical properties. This substitution can increase lipophilicity, facilitating cell membrane penetration, and alter the electronic distribution, thereby enhancing binding affinity to target proteins.[4] Structure-activity relationship (SAR) studies have repeatedly shown that introducing chlorine atoms to a phenyl ring on the pyrazolone scaffold can dramatically affect biological activity.[3][4] This guide synthesizes the current understanding of these potent derivatives.

Core Synthesis Strategy: A Generalized Approach

While numerous synthetic routes exist, a common and effective method for creating biologically active dichlorophenyl pyrazolone derivatives involves a condensation reaction. A typical pathway begins with the synthesis of the core pyrazolone ring, followed by condensation with a substituted dichlorophenyl carbaldehyde.

Caption: Generalized synthetic pathway for dichlorophenyl pyrazolone derivatives.

Key Biological Activities and Mechanistic Insights

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrazolone derivatives have shown significant activity against a range of bacteria.[3][5] The inclusion of a dichlorophenyl group has been identified as a key factor in enhancing this activity.

SAR studies have revealed that a meta-dichlorophenyl group on a Schiff base derived from a pyrazolone core is beneficial for improving antimicrobial effects.[3] For instance, compounds featuring a 2,5-dichlorothiophene substituent, a related bioisostere, demonstrated significant antibacterial activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria, often comparable to the standard drug Ceftriaxone.[6] This suggests that the electron-withdrawing nature and steric bulk of the dichloro-substituted ring are critical for interaction with microbial targets.

| Derivative Class | Target Organisms | Observed Activity | Reference |

| Pyrazolone Schiff Bases (meta-dichloro) | Various Bacteria | Enhanced inhibitory effect | [3] |

| Pyrazolones with 2,5-Dichlorothiophene | S. aureus, E. coli, P. aeruginosa | Significant antibacterial activity | [6] |

Anti-inflammatory and Analgesic Activity

Pyrazolones are famously associated with non-steroidal anti-inflammatory drugs (NSAIDs).[1] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis. Dichlorophenyl substitution has been shown to yield potent anti-inflammatory and analgesic agents.[7][8]

The combination of a pyrazole derivative with a 2,6-dichlorophenyl substituent has been shown to produce compounds with significant antinociceptive (analgesic) activity in vivo.[9] The rationale behind this enhanced activity often relates to improved binding within the hydrophobic channel of COX enzymes. Some pyrazole derivatives exhibit selective inhibition of COX-2, the inducible isoform associated with inflammation, over the constitutive COX-1 isoform, which is involved in gastric protection.[10] This selectivity is a critical goal in modern NSAID development to reduce gastrointestinal side effects.

Caption: Mechanism of action for anti-inflammatory pyrazolone derivatives.

Anticancer Activity

The search for novel anticancer agents is a major focus of modern drug discovery. Dichlorophenyl pyrazolone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[11]

Notably, a series of (E)-4-(3,4-Dichlorophenyl)-2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one derivatives were synthesized and evaluated for cytotoxicity against SiHa, MDA-MB-231, and PANC-1 cancer cell lines, with several compounds exhibiting significant activity.[12] In another study, spirooxindole derivatives incorporating a 2,4-dichlorophenyl moiety were found to be the most active compounds against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines.[13] The mechanism of action for these compounds can be diverse, including the inhibition of critical protein kinases, induction of apoptosis, and cell cycle arrest.[11]

| Derivative | Cancer Cell Line | Activity (IC50) | Reference |

| Spirooxindole-Pyrazole (2,4-dichloro) | MDA-MB-231 | 16.8 ± 0.37 µM | [13] |

| Spirooxindole-Pyrazole (2,4-dichloro) | HepG2 | 13.5 ± 0.92 µM | [13] |

| Dihydronaphthalenone-Pyrazole (3,4-dichloro) | SiHa, MDA-MB-231, PANC-1 | Promising Analogue (8a) | [12] |

Structure-Activity Relationship (SAR) Insights

The biological activity of dichlorophenyl pyrazolone derivatives is highly dependent on their structural features. Key SAR insights include:

-

Position of Chlorine Atoms: The relative positions of the two chlorine atoms on the phenyl ring (e.g., 2,4- vs. 3,4- vs. 2,6-) dramatically influence biological activity.[4][13] This is due to changes in the electronic properties and the overall shape of the molecule, which affects how it fits into the binding pocket of its biological target. For example, 3,4-dichloro derivatives have been found to be potent inducers of a triple response in Arabidopsis seedlings, indicating hormonal activity.[4]

-

Molecular Scaffolding: The nature of the core structure to which the dichlorophenyl pyrazolone is attached is critical. Fusing it into larger, more rigid systems like spirooxindoles can enhance activity by locking the molecule into a bioactive conformation.[13]

-

Lipophilicity: The dichlorophenyl group generally increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach intracellular targets. This is a crucial factor for both antimicrobial and anticancer activity.

Key Experimental Protocols

The following protocols represent standard methodologies for evaluating the primary biological activities discussed. They are designed to be self-validating through the inclusion of appropriate positive and negative controls.

Protocol: In Vitro Anticancer Cytotoxicity (SRB Assay)

This protocol is adapted for screening compounds against adherent cancer cell lines, as described in studies on pyrazolone derivatives.[12]

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Methodology:

-

Cell Plating: Seed cells (e.g., MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2. Causality: This allows cells to adhere and enter a logarithmic growth phase.

-

Compound Treatment: Prepare serial dilutions of the dichlorophenyl pyrazolone derivatives in the appropriate cell culture medium. Add 100 µL of each concentration to the wells. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

Cell Fixation: Discard the supernatant. Fix the adherent cells by gently adding 100 µL of cold 10% Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour. Causality: TCA precipitates proteins, fixing the cells to the plate.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Air dry completely.

-

Staining: Add 50 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well. Stain for 30 minutes at room temperature. Causality: SRB is a bright pink aminoxanthene dye that binds stoichiometrically to basic amino acid residues of cellular proteins, providing an estimate of total biomass.

-

Wash and Solubilize: Wash the plates four times with 1% acetic acid to remove unbound dye. Air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

-

Read Absorbance: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility (Agar Well Diffusion)

Objective: To qualitatively assess the antibacterial activity of the synthesized compounds.

Methodology:

-

Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA). Pour into sterile petri dishes and allow to solidify.

-

Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus) equivalent to a 0.5 McFarland turbidity standard.

-

Lawn Culture: Evenly spread the bacterial inoculum over the surface of the MHA plates using a sterile cotton swab.

-

Well Preparation: Bore wells (6 mm diameter) into the agar using a sterile cork borer.

-

Compound Loading: Add a defined volume (e.g., 50 µL) of the test compound solution (dissolved in DMSO) at a specific concentration into each well. Use DMSO as a negative control and a standard antibiotic (e.g., Ciprofloxacin) as a positive control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antibacterial activity.

Caption: High-level workflow for biological screening of novel derivatives.

Conclusion and Future Prospects

Dichlorophenyl pyrazolone derivatives represent a highly promising class of compounds with a remarkable breadth of biological activities. The strategic incorporation of the dichlorophenyl moiety consistently enhances potency across antimicrobial, anti-inflammatory, and anticancer assays. The evidence strongly suggests that these compounds are valuable leads for the development of new therapeutic agents.

Future research should focus on elucidating the precise mechanisms of action for the most potent anticancer derivatives, including identifying their specific molecular targets (e.g., kinases, tubulin). Further optimization through SAR studies, exploring a wider range of dichlorophenyl isomers and additional substitutions, could lead to the development of candidates with enhanced selectivity and reduced toxicity, paving the way for preclinical and clinical evaluation.

References

-

Title: EVALUATION OF ANTIOXIDANT POTENTIAL OF PYRAZOLONE DERIVATIVES - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Pyrazolone-type compounds: synthesis and in silico assessment of antiviral potential against key viral proteins of SARS-CoV-2 - PMC Source: PubMed Central URL: [Link]

-

Title: Evaluation of antioxidant potential of pyrazolone derivatives Source: Ingenta Connect URL: [Link]

-

Title: Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship Source: National Institutes of Health URL: [Link]

-

Title: Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone derivatives Source: ScienceDirect URL: [Link]

-

Title: Synthesis and antiviral activity of new pyrazole and thiazole derivatives Source: PubMed URL: [Link]

-

Title: Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation Source: PubMed Central URL: [Link]

-

Title: Synthesis and structure–activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings - PMC Source: National Institutes of Health URL: [Link]

-

Title: A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies Source: Taylor & Francis Online URL: [Link]

-

Title: Synthesis and analgesic activity of new pyrazole-containing derivatives of 1,2,4-triazole-3-thiol Source: Current issues in pharmacy and medicine: science and practice URL: [Link]

-

Title: Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies Source: PubMed URL: [Link]

-

Title: Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation Source: ResearchGate URL: [Link]

-

Title: Synthesis of some new pyrazolone derivatives as potent antimicrobial agents Source: Der Pharma Chemica URL: [Link]

-

Title: Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives Source: ResearchGate URL: [Link]

-

Title: Antitumor, Analgesic, and Anti-inflammatory Activities of Synthesized Pyrazolines - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis of some new pyrazolone derivatives as potent antimicrobial agents Source: Institutional Digital Repository of NITK URL: [Link]

-

Title: Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Structure Activity Relationship (SAR) Source: ResearchGate URL: [Link]

-

Title: Synthesis, anticancer activity and molecular docking study of (E)-4-(3,4-Dichlorophenyl)-2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one derivatives Source: ResearchGate URL: [Link]

-

Title: Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 Source: PubMed URL: [Link]

-

Title: Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives Source: PubMed URL: [Link]

-

Title: Construction, characterization and antibacterial activity of pyrazolone, thiohydantoin and their derivatives Source: ResearchGate URL: [Link]

-

Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: National Institutes of Health URL: [Link]

-

Title: Pyrazoles as anticancer agents: Recent advances Source: SRR Publications URL: [Link]

-

Title: Current status of pyrazole and its biological activities - PMC Source: PubMed Central URL: [Link]

-

Title: Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives Source: ResearchGate URL: [Link]

-

Title: The Latest Progress on the Preparation and Biological activity of Pyrazoles Source: Biointerface Research in Applied Chemistry URL: [Link]

-

Title: Pharmacological Activities of Pyrazolone Derivatives Source: Neliti URL: [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. op.niscpr.res.in [op.niscpr.res.in]

- 6. researchgate.net [researchgate.net]

- 7. Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and analgesic activity of new pyrazole-containing derivatives of 1,2,4-triazole-3-thiol | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 10. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

spectroscopic data for 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one

Authored by a Senior Application Scientist

Preamble: The Imperative of Spectroscopic Precision in Drug Discovery

In the landscape of modern drug development and materials science, the unambiguous structural confirmation of novel chemical entities is the bedrock upon which all subsequent research is built. For heterocyclic compounds such as 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one, a molecule of interest due to the broad biological activities of the pyrazolone scaffold, this confirmation is achieved through a multi-pronged analytical approach.[1][2][3] This guide provides a comprehensive, field-proven framework for the spectroscopic characterization of this specific pyrazolone derivative. We will move beyond a mere listing of data points, delving into the causality behind the expected spectral features and the experimental protocols designed to yield clean, interpretable data. Every step is constructed as a self-validating system, ensuring that the final structural assignment is beyond reproach.

Molecular Structure and Analytical Strategy

The first step in any spectroscopic analysis is a thorough understanding of the target molecule's architecture. The structure of 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one, with a systematic atom numbering scheme for NMR assignment, is presented below.

Caption: Molecular structure of 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one with atom numbering for spectroscopic assignments.

Our analytical workflow is designed to synergistically combine data from multiple spectroscopic techniques to build an unassailable structural proof.

Caption: Experimental workflow for the spectroscopic characterization of the target compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Experience: ¹H NMR is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and number of protons. For our target molecule, the key is to differentiate the aromatic protons on the dichlorophenyl ring and to confirm the integrity of the pyrazolone core. Based on data from structurally similar compounds, we can predict the spectrum with high confidence.[1][4]

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be useful if solubility is an issue or to observe exchangeable protons.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is particularly useful for resolving the complex splitting patterns of the aromatic protons.

-

Acquisition Parameters:

-

Pulse Angle: 30-45°

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Predicted ¹H NMR Data and Interpretation

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| H-C2' | ~7.65 | d (doublet) | 1H | This proton is ortho to the pyrazole nitrogen and meta to a chlorine atom. It will be a doublet due to coupling with H-C6'. |

| H-C5' | ~7.50 | d (doublet) | 1H | This proton is ortho to a chlorine atom and will be a doublet due to coupling with H-C6'. |

| H-C6' | ~7.30 | dd (doublet of doublets) | 1H | This proton is coupled to both H-C2' and H-C5', resulting in a doublet of doublets. |

| H-C4 | ~3.40 | s (singlet) | 2H | The methylene protons on the pyrazolone ring are chemically equivalent and typically appear as a singlet. |

| H-C7 (CH₃) | ~2.20 | s (singlet) | 3H | The methyl protons are isolated and will appear as a sharp singlet. |